molecular formula C8H9ClN4 B13638112 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride

1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride

Cat. No.: B13638112
M. Wt: 196.64 g/mol
InChI Key: BKQIFXMGHBGUBK-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent hydrochloride salt formation. Common reagents include bromoketones and 2-aminopyridines, with reactions often carried out in solvents like toluene or ethyl acetate under mild conditions .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis, including the use of microwave irradiation to optimize yields and reaction times. The process generally includes the formation of the imidazole ring followed by purification and conversion to the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride stands out due to its unique combination of pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

1-pyridin-3-ylimidazol-2-amine;hydrochloride

InChI

InChI=1S/C8H8N4.ClH/c9-8-11-4-5-12(8)7-2-1-3-10-6-7;/h1-6H,(H2,9,11);1H

InChI Key

BKQIFXMGHBGUBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=CN=C2N.Cl

Origin of Product

United States

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